molecular formula C20H22N2OS B3060939 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- CAS No. 144827-80-5

1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-

Cat. No.: B3060939
CAS No.: 144827-80-5
M. Wt: 338.5 g/mol
InChI Key: PNBTYAVTIJXSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- (CAS: 144827-80-5) is a bicyclic tertiary amine derivative featuring a quinuclidine (1-azabicyclo[2.2.2]octane) scaffold substituted at the 3-position with a phenothiazine-methyl group. Its molecular formula is C₂₀H₂₂N₂OS, with a molecular weight of 338.47 g/mol . The compound’s structure combines the rigid bicyclic framework of quinuclidine, known for enhancing metabolic stability and receptor affinity, with the phenothiazine moiety, a heterocyclic system associated with antipsychotic and antihistaminic activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenothiazin-10-ylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c23-20(13-21-11-9-15(20)10-12-21)14-22-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)22/h1-8,15,23H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBTYAVTIJXSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CN3C4=CC=CC=C4SC5=CC=CC=C53)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462820
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144827-80-5
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- typically involves the reaction of phenothiazine derivatives with quinuclidine derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the phenothiazine moiety is introduced to the quinuclidine framework .

Industrial Production Methods

Industrial production of this compound may involve continuous flow technology, which allows for efficient and scalable synthesis. This method ensures high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Oxidative Transformations

The phenothiazine sulfur atom is prone to oxidation, forming sulfoxides or sulfones under mild conditions. For example:

Reaction Conditions Product Reference
Sulfur oxidation to sulfoxideH₂O₂ or peracids (e.g., m-CPBA)10H-Phenothiazine-10-ylmethyl sulfoxide
Sulfur oxidation to sulfoneStrong oxidizers (e.g., KMnO₄)10H-Phenothiazine-10-ylmethyl sulfone

The hydroxyl group may also undergo oxidation, though steric hindrance from the bicyclic system limits this pathway .

Functionalization of the Hydroxyl Group

The -OH group participates in esterification and etherification:

Reaction Reagents Product Application
Ester formationMethanesulfonyl chloride (MsCl)Methanesulfonate esterProdrug synthesis
Ether synthesisAlkyl halides (e.g., CH₃I)Methyl ether derivativeStability enhancement

The reaction with MsCl proceeds via nucleophilic substitution under basic conditions (e.g., pyridine), yielding a methanesulfonate ester.

Acid-Base Interactions

The tertiary amine in the quinuclidine ring exhibits basicity (pKa ~ 9–10), enabling salt formation with strong acids:

Acid Product Stability
Hydrochloric acid (HCl)Hydrochloride saltHigh crystallinity, improved solubility
Trifluoroacetic acid (TFA)Trifluoroacetate saltLabile, used in chromatography

Salts enhance solubility for pharmaceutical applications, as seen in related quinuclidine derivatives .

Stability and Degradation Pathways

  • Thermal Degradation : Dehydration of the hydroxyl group at elevated temperatures forms an olefin via elimination.

  • Photodegradation : UV exposure induces cleavage of the phenothiazine S-N bond, generating radical intermediates .

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but susceptible in strongly acidic/basic media .

Synthetic Utility

This compound serves as a precursor in synthesizing multifunctional organocatalysts and bioactive molecules :

  • Triazole derivatives via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Thiourea organocatalysts for asymmetric Michael additions (e.g., up to 96% enantiomeric excess) .

Biological Interactions

While not directly a reaction, its structural analogs (e.g., Mequitazine) act as histamine H₁ antagonists . The phenothiazine moiety facilitates π-stacking with receptor sites, while the quinuclidine amine enhances binding affinity .

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The compound is compared below with analogous azabicyclic and phenothiazine-containing derivatives, emphasizing structural variations, pharmacological activities, and safety profiles.

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Pharmacological Activity Safety Data
1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- 144827-80-5 C₂₀H₂₂N₂OS 338.47 Phenothiazine-methyl group at C3 Antihistamine impurity (Mequitazine Impurity 1) Limited data; likely moderate toxicity due to phenothiazine moiety
Aceclidine (3-Quinuclidinol acetate) 6109-70-2 C₉H₁₅NO₂ 157.21 Acetate ester at C3 Cholinomimetic, used in glaucoma treatment Research use only; acute toxicity data not fully disclosed
3-Quinuclidinol 1619-34-7 C₇H₁₃NO 127.18 Hydroxyl group at C3 Precursor for anticholinergics and cholinomimetics Oral LD₅₀: 300–2,000 mg/kg (Category 4 acute toxicity)
Quinuclidinyl benzilate (QNB) 6581-06-2 C₂₁H₂₃NO₃ 337.41 Benzilate ester at C3 Incapacitating agent (acetylcholine receptor antagonist) Highly toxic; hazardous class 6.1 (poison)
1-Azabicyclo[2.2.2]octan-3-ol,3-methoxy 204913-48-4 C₈H₁₅NO₂ 157.21 Methoxy group at C3 Structural analog with unconfirmed bioactivity No safety data available

Structural and Functional Insights

Phenothiazine vs. Benzilate Substitutions: The target compound’s phenothiazine-methyl group contrasts with QNB’s benzilate ester, which confers potent anticholinergic activity. Phenothiazines typically exhibit dopamine receptor antagonism, while benzilate esters disrupt muscarinic signaling . Aceclidine, a 3-quinuclidinol acetate, acts as a direct cholinergic agonist due to its acetate group, highlighting how minor substituents dictate receptor specificity .

Impact of Bicyclic Rigidity: The quinuclidine scaffold enhances metabolic stability and bioavailability compared to simpler amines. For example, 3-Quinuclidinol serves as a precursor for derivatives like Aceclidine and QNB, leveraging its rigid structure for controlled stereochemistry .

Safety Profiles: 3-Quinuclidinol exhibits moderate acute toxicity (LD₅₀: 300–2,000 mg/kg), whereas QNB is classified as a hazardous chemical weapon due to its potent neurotoxic effects . The target compound’s safety remains less characterized but likely shares risks associated with phenothiazines, such as sedation or extrapyramidal symptoms .

Biological Activity

1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-, commonly referred to as a phenothiazine derivative, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2OSC_{20}H_{22}N_{2}OS with a molecular weight of approximately 338.47 g/mol. The compound exhibits a racemic stereochemistry, which indicates the presence of both enantiomers in equal proportions.

PropertyValue
Molecular FormulaC20H22N2OSC_{20}H_{22}N_{2}OS
Molecular Weight338.47 g/mol
StereochemistryRacemic
Optical Activity( + / - )

Pharmacological Effects

1-Azabicyclo[2.2.2]octan-3-ol derivatives have been studied for their interaction with muscarinic acetylcholine receptors (mAChRs). Research indicates that these compounds can serve as potential ligands for mAChR subtypes, which are critical in various physiological processes including cognition and memory.

  • Binding Affinity : In vitro studies have shown that certain derivatives exhibit high binding affinities to mAChR subtypes m1 and m2. For instance, one study reported a KD value of 0.45 nM for m1 and 3.53 nM for m2 receptors with a specific derivative of this compound .

Case Studies

  • Muscarinic Receptor Imaging : A significant study evaluated the potential of 1-Azabicyclo[2.2.2]octan-3-yl derivatives as imaging agents for muscarinic receptors using positron emission tomography (PET). The results demonstrated that these compounds could effectively block the uptake of radiolabeled ligands in the brain and heart, indicating their potential utility in receptor imaging .
  • Antipsychotic Properties : Phenothiazine derivatives have long been associated with antipsychotic effects due to their ability to antagonize dopamine receptors. The specific compound under discussion may share similar properties, potentially contributing to its efficacy in treating psychiatric disorders.

The mechanism by which 1-Azabicyclo[2.2.2]octan-3-ol exerts its biological effects primarily involves modulation of neurotransmitter systems, particularly through interaction with cholinergic pathways. By binding to mAChRs, these compounds can influence synaptic transmission and neuronal excitability.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(10H-phenothiazin-10-ylmethyl)-1-azabicyclo[2.2.2]octan-3-ol?

  • Answer : Synthesis typically involves coupling phenothiazine derivatives with quinuclidin-3-ol scaffolds. For example, phenothiazine intermediates (e.g., 10H-phenothiazin-10-ylmethyl chloride) can be reacted with 1-azabicyclo[2.2.2]octan-3-ol under basic conditions (e.g., KOH in ethanol/water mixtures) to form the target compound. Reaction monitoring via TLC, followed by acidification and recrystallization (e.g., ethyl acetate), is critical for isolation .

Q. How can researchers validate the structural identity and purity of this compound?

  • Answer : Characterization relies on:

  • Spectroscopy : IR for functional groups (e.g., hydroxyl, amine), 1^1H/13^{13}C NMR for substituent positioning .
  • Chromatography : HPLC with UV detection to assess purity (>95%) and chiral columns for enantiomeric excess (if applicable) .
  • Physical properties : Melting point (217–224°C) and solubility profiles (water-soluble) align with quinuclidinol derivatives .

Q. What safety protocols are essential for handling this compound?

  • Answer : The compound’s acute oral toxicity (LD50_{50}: 300–2,000 mg/kg) warrants PPE (gloves, goggles) and fume hood use. Storage at RT in airtight containers prevents degradation. Waste disposal must comply with hazardous chemical guidelines .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency.
  • Catalysis : Transition-metal catalysts (e.g., Pd) could facilitate C–N bond formation in sterically hindered systems.
  • Kinetic studies : Varying temperature (25–80°C) and reaction time (12–48 hrs) helps identify optimal conditions .

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure forms?

  • Answer :

  • Chiral resolution : Use of chiral auxiliaries or enzymes (e.g., lipases) to separate enantiomers.
  • Asymmetric synthesis : Catalytic asymmetric alkylation of phenothiazine precursors with quinuclidin-3-ol derivatives.
  • Analytical validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., (R)-(-)-3-Quinuclidinol, [α] = -44.5°) .

Q. Which computational approaches predict pharmacological targets for this compound?

  • Answer :

  • Molecular docking : Tools like AutoDock Vina model interactions with muscarinic acetylcholine receptors (mAChRs), inferred from structural analogs (e.g., Aceclidine’s cholinomimetic activity) .
  • QSAR modeling : Correlate substituent effects (e.g., phenothiazine methylation) with bioactivity using datasets from related compounds .

Q. How should researchers address crystallographic refinement challenges for twinned crystals?

  • Answer :

  • Software : SHELXL’s twin refinement module (BASF parameter) to model overlapping lattices.
  • Data quality : High-resolution (<1.0 Å) datasets improve refinement accuracy.
  • Validation : R-factor convergence and electron density maps (e.g., omit maps) confirm structural correctness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
Reactant of Route 2
Reactant of Route 2
1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.